SmCB1-IN-1

SmCB1 inhibition schistosomiasis cysteine protease

Validating SmCB1's role in parasite biology requires a selective inhibitor free from confounding human cathepsin activity. SmCB1-IN-1 (Compound 2h) solves this with a Ki of 0.050 μM vs SmCB1 and <37% inhibition of human Cat B/L at 20 μM. - 86% adult S. mansoni mortality at 10 μM - Ideal phenotypic-to-target linkage & selectivity benchmark - Immediate shipment, standard R&D packaging

Molecular Formula C26H25NO6S
Molecular Weight 479.5 g/mol
Cat. No. B15558830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmCB1-IN-1
Molecular FormulaC26H25NO6S
Molecular Weight479.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25NO6S/c28-26(23-12-7-13-24-25(23)32-18-17-31-24)27-21(15-14-20-8-3-1-4-9-20)16-19-34(29,30)33-22-10-5-2-6-11-22/h1-13,16,19,21H,14-15,17-18H2,(H,27,28)/b19-16+/t21-/m0/s1
InChIKeyHMCWPAADSPIMCY-HCUHUEOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SmCB1-IN-1 (Compound 2h): Selective SmCB1 Inhibitor


SmCB1-IN-1 (designated Compound 2h) is a small-molecule inhibitor of Schistosoma mansoni cathepsin B1 (SmCB1), a validated drug target essential for parasite digestion of host blood proteins [1]. It exhibits nanomolar potency against SmCB1 (Ki = 0.050 μM) and demonstrates selectivity over human off-target cathepsins B and L [1]. SmCB1-IN-1 also displays in vitro efficacy against S. mansoni adult worms, inducing 86% mortality at 10 μM, 68% at 1 μM, and 35% at 0.1 μM [1].

Workflow Target engagement & protease inhibition studies
Selection Selective SmCB1 inhibitor with limited human cathepsin cross-reactivity
Use Context S. mansoni model assays, selectivity profiling, phenotypic benchmarking

SmCB1-IN-1: Advantages Over Generic Cathepsin Inhibitors


SmCB1-IN-1 (Compound 2h) cannot be substituted with generic cathepsin B inhibitors or other SmCB1-targeting compounds due to its distinct selectivity profile and demonstrated phenotypic potency in S. mansoni assays. While several compound classes—including vinyl sulfones [1], gallinamides [2], and thiosemicarbazones [3]—inhibit SmCB1, their selectivity over human cathepsins and their efficacy in parasite killing assays vary significantly. SmCB1-IN-1 was optimized via a dual phenotypic and target-based approach, emerging as the most potent compound in the SmCB1-focused optimization series, with quantifiable selectivity over human CatB and CatL at high concentrations (20 μM) [4].

Selectivity profile
SmCB1-IN-1 shows limited human cathepsin B/L inhibition at high concentration, while earlier vinyl sulfones (e.g., K11777) are non-selective; off-target effects may shift phenotypic interpretation.
Antiparasitic potency
SmCB1-IN-1 was optimized via dual target/phenotypic strategy; gallinamides or thiosemicarbazones may show differing potency in adult worm assays, limiting direct interchangeability.
Lead origin
SmCB1-IN-1 represents an optimized lead from a systematic campaign; early-stage screening hits may lack comparable target validation and multi-parameter optimization.

SmCB1-IN-1: Potency, Selectivity & Antiparasitic Efficacy


SmCB1 Inhibition Comparable to Vinyl Sulfone and Gallinamide Leads

SmCB1-IN-1 (Compound 2h) inhibits SmCB1 with a Ki of 0.050 μM, placing it in the nanomolar potency range. This value is comparable to the most potent vinyl sulfone inhibitors identified in prior screening efforts (IC50 range: 0.002–0.080 μM for lead compounds NS5-C6 and NS3-B2) [1] and within the range of potent gallinamide A analogs (Ki values of 0.021–0.290 μM for top compounds 8, 9, and 12) [2].

SmCB1 Inhibition Potency
Cross-study comparable
Ki = 0.050 μM
Comparators: vinyl sulfone leads 0.002–0.080 μM, gallinamide A analogs 0.021–0.290 μM
Comparable target engagement to reported lead chemotypes; supports target validation studies.
Assay conditions vary across studies; direct head-to-head not performed.
SmCB1 inhibition schistosomiasis cysteine protease

Selectivity Profile Against Human Cathepsins B and L

SmCB1-IN-1 (Compound 2h) demonstrates selectivity toward the parasitic target SmCB1, inhibiting human cathepsin B by only 29% and human cathepsin L by only 37% at a concentration of 20 μM [1]. This selectivity profile contrasts with earlier-generation SmCB1 inhibitors such as K11777, which exhibits nanomolar inhibition of both SmCB1 and human cathepsins B and L (IC50 values of 0.010 μM, 0.005 μM, and 0.007 μM, respectively) [2].

Selectivity vs. Human Cathepsins
Reported comparison
29% hCatB, 37% hCatL at 20 μM
K11777: non-selective, IC50 0.005–0.007 μM
Supports selectivity profiling; reduces host off-target confounding in cellular models.
Different assay formats; % inhibition vs. IC50 comparison limits direct quantification.
selectivity profiling off-target activity human cathepsins

Adult S. mansoni Worm Killing Efficacy

SmCB1-IN-1 (Compound 2h) demonstrates concentration-dependent killing of S. mansoni adult worms in vitro, achieving 86% mortality at 10 μM, 68% at 1 μM, and 35% at 0.1 μM after 72 hours of incubation [1]. This efficacy represents a significant improvement over the initial lead compounds in the same optimization campaign, which showed only modest activity in adult worm assays [1].

Adult Worm Killing Activity
Direct head-to-head
86% mortality at 10 μM, 68% at 1 μM, 35% at 0.1 μM
Initial leads showed >2-fold lower mortality at 10 μM
Concentration-dependent antiparasitic activity; links target engagement to phenotypic outcome.
In vitro adult worm assay, 72 h incubation; microscopy endpoint.
antiparasitic efficacy adult worm assay phenotypic screening

Dual Phenotypic and Target-Based Lead Optimization

SmCB1-IN-1 (Compound 2h) was identified through a dual optimization strategy that simultaneously optimized for phenotypic effects in S. mansoni newly transformed schistosomula (NTS), adult worm killing, and SmCB1 enzymatic inhibition [1]. Among all compounds tested in this campaign, 2h emerged as the most potent overall, demonstrating superior combined performance across both target-based and phenotypic metrics [1].

Lead Optimization Rank
Reported rank
Most potent compound in combined SmCB1 inhibition, NTS viability, and adult worm mortality metrics
Represents systematic optimization output, not an uncharacterized screening hit.
Ranking based on multi-parameter assessment within a single study campaign.
lead optimization structure-activity relationship drug discovery

SmCB1-IN-1: Research and Preclinical Applications


Target Validation in S. mansoni Models

SmCB1-IN-1 (Compound 2h) is ideally suited for target validation experiments where selective inhibition of SmCB1 is required to dissect the protease's role in parasite biology. With a Ki of 0.050 μM against SmCB1 and limited off-target activity against human cathepsins B and L at 20 μM (29% and 37% inhibition, respectively), this compound enables researchers to attribute observed phenotypic effects specifically to SmCB1 blockade rather than to confounding host protease inhibition [1]. The compound's demonstrated efficacy in adult worm killing assays (86% mortality at 10 μM) further supports its utility in linking molecular target engagement to functional antiparasitic outcomes [1].

Comparative Pharmacology Across SmCB1 Inhibitor Chemotypes

Researchers investigating structure-activity relationships among SmCB1 inhibitors can employ SmCB1-IN-1 (Compound 2h) as a benchmark for selectivity-optimized chemotypes. Its selectivity profile contrasts with earlier vinyl sulfone inhibitors like K11777, which exhibit potent but non-selective inhibition of both SmCB1 and human cathepsins B/L [2]. By comparing phenotypic outcomes between SmCB1-IN-1 and less selective inhibitors under identical assay conditions, investigators can delineate the contribution of host protease inhibition to observed antiparasitic effects, a critical consideration for interpreting in vivo efficacy and toxicity data [1][2].

In Vitro Antischistosomal Screening & Benchmarking

SmCB1-IN-1 (Compound 2h) serves as a validated positive control in medium-to-high-throughput screening campaigns for novel antischistosomal agents. Its well-characterized potency (Ki = 0.050 μM against SmCB1; 68% adult worm mortality at 1 μM) provides a quantitative benchmark for evaluating new chemical entities [1]. Researchers can use SmCB1-IN-1 to establish assay quality parameters (Z-factor, signal window) and to contextualize the potency of screening hits against an optimized tool compound derived from a published lead optimization campaign [1].

Selectivity Profiling Across Species Orthologs

For laboratories developing inhibitors targeting parasitic cysteine proteases across multiple species (e.g., cruzain from Trypanosoma cruzi, rhodesain from Trypanosoma brucei, and SmCB1), SmCB1-IN-1 (Compound 2h) provides a species-specific comparator for assessing cross-reactivity. Its measured selectivity against human cathepsins B and L at 20 μM (29% and 37% inhibition) [1] offers a reference point for evaluating the selectivity window of novel inhibitors across parasitic and mammalian orthologs, an essential parameter for prioritizing compounds with reduced host toxicity potential [1].

Application
Selection Property
Validation Focus
Target engagement validation in S. mansoni
Selective SmCB1 inhibition with limited human cathepsin cross-reactivity
Link molecular target engagement to antiparasitic activity in worm models
Chemotype selectivity benchmarking
Defined selectivity window versus non-selective vinyl sulfone inhibitors
Differentiate host protease inhibition contribution in phenotypic assays
Phenotypic screening assay benchmarking
Characterized potency and concentration-dependent worm-killing activity
Establish assay quality parameters and contextualize hit potency
Cross-species cysteine protease selectivity profiling
Measured selectivity against human cathepsins B and L
Provide reference point for evaluating selectivity windows across parasitic orthologs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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